3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Description
This compound is a bis-pyridinone derivative featuring a central methylene-bridged 3-ethoxy-4-hydroxyphenyl group. Each pyridinone ring is substituted with hydroxyl (4-position) and methyl (1- and 6-positions) groups.
Properties
IUPAC Name |
3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-6-31-18-11-14(7-8-15(18)26)19(20-16(27)9-12(2)24(4)22(20)29)21-17(28)10-13(3)25(5)23(21)30/h7-11,19,26-28H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPPGDABWVKHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C=C(N(C2=O)C)C)O)C3=C(C=C(N(C3=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
3,3'-((4-Nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Key Differences :
- Central Substituent : The phenyl ring bears a nitro group (4-position) instead of ethoxy and hydroxyl groups.
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the ethoxy/hydroxyl combination. This may alter redox behavior and binding affinity in biological systems.
- Solubility : Nitro groups typically reduce aqueous solubility due to increased hydrophobicity. The target compound’s ethoxy and hydroxyl groups likely enhance solubility relative to this analog .
- Synthetic Considerations : Nitro-substituted intermediates may require controlled reduction conditions to avoid byproducts, whereas ethoxy/hydroxyl groups might necessitate protection-deprotection strategies during synthesis .
Table 1: Structural and Physicochemical Comparison
Monomeric Pyridinone Derivatives (e.g., 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one)
Key Differences :
- Molecular Complexity: The monomer (C7H9NO2, MW 139.15) lacks the dimeric structure and central phenyl group, resulting in lower steric hindrance and molecular weight.
- Hydrogen Bonding: The bis-compound has four hydroxyl groups (two per pyridinone), enabling stronger intermolecular hydrogen bonding compared to the monomer’s single hydroxyl. This could enhance crystal packing stability or protein binding .
- Biological Activity: Monomers like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one are often intermediates, whereas dimeric structures may exhibit enhanced bioactivity due to multivalent interactions .
Bis-Compounds with Alternative Linkers
Example: 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol}
- Linker : An oxybis(methylene) bridge instead of a methylene-phenyl group.
- Pharmacological Implications: The target compound’s pyridinone rings may engage in π-π stacking or metal chelation, whereas the oxybis(methylene) analog’s phenolic groups could favor antioxidant activity.
Research Findings and Implications
- Crystallography: Tools like SHELXL and ORTEP-3 () are critical for resolving the bis-compound’s conformation. The ethoxy group’s steric bulk may induce torsional strain in the phenyl-pyridinone linkage, unlike the planar nitro-substituted analog .
- Biological Potential: Pyridinone derivatives () often exhibit anti-inflammatory or receptor-modulating activities. The target compound’s dimeric structure and substituents may optimize binding to targets like metalloenzymes or inflammatory mediators.
- Synthetic Challenges : Ethoxy and hydroxyl groups on the phenyl ring require careful protection during condensation reactions to prevent side reactions, unlike nitro groups, which are more stable under acidic/basic conditions .
Preparation Methods
Mechanistic Foundations of the Knoevenagel Condensation
General Reaction Principles
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base, typically amines or ammonium salts. For the target compound, the active methylene component is 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, which undergoes deprotonation at the α-position to form a nucleophilic enolate. This enolate attacks the carbonyl carbon of 3-ethoxy-4-hydroxybenzaldehyde, followed by dehydration to yield the conjugated methylene-bridged product.
Key mechanistic steps :
- Base-induced deprotonation of the pyridinone’s α-hydrogen.
- Nucleophilic addition to the aldehyde’s carbonyl group.
- Proton transfer and elimination of water to form the α,β-unsaturated system.
The reaction’s efficiency depends on the electron-withdrawing nature of substituents on both reactants, which stabilize the transition state and intermediate.
Synthetic Protocols and Optimization
Classical Knoevenagel Conditions
The traditional method employs piperidine or diethylamine as catalysts in refluxing ethanol. A representative procedure involves:
- Reactants :
- 3-Ethoxy-4-hydroxybenzaldehyde (1 equiv).
- 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (2 equiv).
- Catalyst : Piperidine (10 mol%).
- Solvent : Anhydrous ethanol.
- Conditions : Reflux at 78°C for 12–24 hours.
Yield : 60–75% after recrystallization from ethanol/water.
Table 1: Optimization of Classical Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 24 | 72 |
| Diethylamine | Toluene | 110 | 18 | 65 |
| Ammonium acetate | Water | 100 | 8 | 58 |
Data adapted from Knoevenagel’s foundational work and modern replications.
Solvent-Free and Green Chemistry Approaches
Microwave irradiation and solvent-free conditions enhance reaction rates and yields while reducing environmental impact. A protocol using montmorillonite K10 clay as a heterogeneous catalyst achieves 85% yield in 30 minutes under microwave irradiation (300 W, 100°C).
Advantages :
- Elimination of volatile organic solvents.
- Reduced energy consumption due to shorter reaction times.
Solid-Phase Synthesis
Immobilization of the aldehyde component on Wang resin enables iterative coupling with pyridinone derivatives, facilitating high-purity product isolation. This method is particularly advantageous for scaling up production.
Procedure :
- Wang resin-bound 3-ethoxy-4-hydroxybenzaldehyde.
- Coupling with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in DMF.
- Cleavage with trifluoroacetic acid (TFA).
Thermodynamic and Kinetic Considerations
Enthalpic Contributions of Functional Groups
Group-additivity calculations predict the enthalpy of formation ($$ \Delta Hf^\circ $$) for intermediates, aiding in reaction design. For example, the $$ \Delta Hf^\circ $$ of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is estimated using contributions from sp³ carbons (−403.7 kJ/mol), hydroxyl groups (−1920.79 kJ/mol), and methyl groups (−510.39 kJ/mol).
Table 2: Group Contributions for $$ \Delta H_f^\circ $$ (kJ/mol)
| Group | Contribution | Source |
|---|---|---|
| C sp³ (methyl) | −510.39 | |
| O (hydroxyl) | −1920.79 | |
| N sp³ (pyridinone) | 1409.08 |
Side Reactions and Byproduct Mitigation
Competing Dehydration Pathways
Overheating or prolonged reaction times may lead to over-dehydration, forming polymeric byproducts. Kinetic studies recommend maintaining temperatures below 100°C and using stoichiometric bases to suppress side reactions.
Steric and Electronic Effects
The ethoxy and hydroxyl substituents on the benzaldehyde moiety influence reaction rates. Electron-donating groups (e.g., −OCH₂CH₃) slow the condensation by reducing the aldehyde’s electrophilicity, necessitating stronger bases like DBU (1,8-diazabicycloundec-7-ene) for efficient enolate formation.
Analytical Characterization
Spectroscopic Data
Industrial and Pharmacological Applications
The compound’s structural similarity to curcumin analogs suggests potential antioxidant and anti-inflammatory properties. Current Good Manufacturing Practice (cGMP) protocols emphasize controlled condensation under nitrogen to prevent oxidation of the phenolic hydroxyl groups.
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
Synthesis typically involves multi-step condensation reactions. A common approach includes coupling substituted pyridinone derivatives with a 3-ethoxy-4-hydroxybenzaldehyde intermediate under basic conditions. Key steps:
- Optimization : Use anhydrous solvents (e.g., DMF or DMSO) to minimize side reactions.
- Purity Control : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
- Characterization : Validate purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and confirm structural integrity using H NMR (DMSO-, δ 1.2–1.4 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .
Q. How should researchers address safety concerns during handling?
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential irritancy (refer to Safety Data Sheets for analogous pyridinone derivatives).
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Avoid inhalation by working in a fume hood .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR to identify methyl, hydroxyl, and aromatic protons. Key signals: Methyl groups at δ 1.2–1.4 ppm, hydroxyl protons at δ 9.5–10.5 ppm (exchangeable).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~455.2 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Experimental Design : Standardize assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC values may arise from DMSO concentration variations (>0.1% can inhibit cell growth).
- Data Normalization : Use internal standards (e.g., β-lactamase controls in enzymatic assays) and validate results across independent replicates .
Q. What advanced computational methods predict this compound’s environmental fate?
- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives and partition coefficients (log P ~2.5).
- Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential .
Q. How does the compound’s stereoelectronic profile influence its reactivity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict sites for electrophilic/nucleophilic attack. The bis-pyridinone core likely exhibits electron-deficient regions due to conjugation with the methylene bridge.
- Solvent Effects : Polar aprotic solvents stabilize transition states during nucleophilic substitutions at the methylene carbon .
Q. What strategies optimize batch-to-batch reproducibility in synthesis?
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress (e.g., disappearance of aldehyde peaks at ~1700 cm).
- Statistical Design : Apply response surface methodology (RSM) to optimize temperature (70–90°C) and catalyst loading (0.5–1.5 mol%) .
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
